molecular formula C8H12N2O2 B1467262 3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol CAS No. 1564700-78-2

3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Cat. No. B1467262
CAS RN: 1564700-78-2
M. Wt: 168.19 g/mol
InChI Key: KNZAPKVBRJAULK-UHFFFAOYSA-N
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Description

The compound “3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. X-ray crystallography can provide detailed three-dimensional structure information .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. These properties include solubility, melting point, boiling point, and partition coefficient .

Scientific Research Applications

1. Unusual Transformations into Hydroperoxyethyl Pyrazoles

3-Cyano- and 3-(alkoxycarbonyl)spiro[2-pyrazoline-5,1’-cyclopropane] undergo unusual transformations into 3(5)-substituted 5(3)-(2-hydroperoxyethyl)pyrazoles in the presence of atmospheric oxygen. The study explores the conditions for forming hydroperoxides and their conversion into (2-hydroxyethyl)pyrazoles or the corresponding nitrates under the influence of nitrosating agents (Kostyuchenko et al., 2005).

2. Synthesis of New 3H-Pyrazoles and Cyclopropenyl Alcohols

The regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols leads to the formation of 3H-pyrazoles and, upon photolysis, α- and β-dimethylcyclopropenyl alcohols. The study provides insights into the formation of a tetrasubstituted 3H-pyrazole from HC≡CCH2OH and 2-diazopropane, suggesting an initial 1,3-dipolar cycloadduct intermediate (Hamdi et al., 2005).

3. Synthesis of Pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones

An efficient synthesis method for various pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones is described, involving the reaction of 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones with different o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride. This study highlights the transformation of 4-(3-chloroisonicotinoyl)-1H-pyrazol-5-ols into corresponding tricycles (Eller et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety tests include assessing the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future research on “3-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ol” could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity. This could provide valuable information for the development of new pharmaceuticals or materials .

properties

IUPAC Name

5-cyclopropyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-4-3-10-8(12)5-7(9-10)6-1-2-6/h5-6,9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZAPKVBRJAULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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